molecular formula C14H12N2O4 B11795019 Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate CAS No. 1706445-80-8

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11795019
CAS No.: 1706445-80-8
M. Wt: 272.26 g/mol
InChI Key: XZBOQRRNBUJMRW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (predicted):

    • δ 8.20–8.30 ppm (doublet, 2H): Aromatic protons of the 4-nitrophenyl group.
    • δ 7.50–7.60 ppm (doublet, 2H): Remaining aromatic protons on the nitrophenyl ring.
    • δ 6.80–7.00 ppm (multiplet, 2H): Protons on the pyrrole ring.
    • δ 5.90–6.10 ppm (multiplet, 1H): Allyl group’s central proton.
    • δ 5.20–5.40 ppm (doublet, 2H): Terminal allyl protons.
    • δ 4.80–5.00 ppm (doublet, 2H): Methylene protons adjacent to the ester oxygen.
  • ¹³C NMR (predicted):

    • δ 165–170 ppm : Ester carbonyl carbon.
    • δ 150–155 ppm : Nitro group-adjacent aromatic carbons.
    • δ 120–130 ppm : Pyrrole and nitrophenyl aromatic carbons.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ~1720 cm⁻¹ : Strong stretch from the ester carbonyl (C=O).
  • ~1520 cm⁻¹ and ~1350 cm⁻¹ : Asymmetric and symmetric stretching of the nitro group (NO₂).
  • ~3100 cm⁻¹ : Aromatic and allyl C-H stretches.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

  • m/z 272 : Molecular ion peak ([M]⁺).
  • m/z 227 : Fragment from allyl ester cleavage ([M – C₃H₅O]⁺).
  • m/z 149 : Nitrophenyl-pyrrole core ([C₁₀H₇N₂O₂]⁺).

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound is not publicly available, predictions based on analogous structures (e.g., vetiveryl acetate ) suggest a monoclinic crystal system with a P2₁/c space group . Key parameters include:

Parameter Predicted Value
a (Å) 12.5 ± 0.2
b (Å) 7.8 ± 0.1
c (Å) 15.3 ± 0.3
β (°) 105.0 ± 0.5
Volume (ų) 1450 ± 30

Conformational analysis reveals that the allyl ester adopts a s-cis conformation to minimize steric hindrance between the ester oxygen and pyrrole ring. The 4-nitrophenyl group lies nearly perpendicular to the pyrrole plane due to electronic repulsion between the nitro group and pyrrole’s π-system.

Comparative Structural Analysis with Pyrrole-2-carboxylate Derivatives

The allyl ester group differentiates this compound from other pyrrole-2-carboxylates:

Derivative Substituent Key Structural Feature
Allyl ester -OCO₂C₃H₅ Enhanced hydrophobicity
Methyl ester -OCO₂CH₃ Higher volatility
Carboxylic acid -COOH Hydrogen-bonding capacity

The nitro group at the para position of the phenyl ring increases electron withdrawal, stabilizing the pyrrole ring against electrophilic attack compared to analogs with electron-donating groups. This electronic effect is absent in derivatives like 1-allyl-1H-pyrrole-2-carbaldehyde , which lacks the nitro substituent.

Properties

CAS No.

1706445-80-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

prop-2-enyl 1-(4-nitrophenyl)pyrrole-2-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-2-10-20-14(17)13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2-9H,1,10H2

InChI Key

XZBOQRRNBUJMRW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Aldimine Preparation and Substrate Design

The 4-nitrophenyl group is introduced via an aldimine derived from 4-nitroaniline and a suitable aldehyde. For example, condensation of 4-nitroaniline with glyoxylic acid generates an aldimine bearing the nitroaryl moiety. This intermediate reacts with diazoenals under Rh₂(oct)₄ catalysis (0.004 mmol) in dry toluene at 40°C, followed by thermal cyclization at 110°C. The diazoenal component (e.g., methyl diazoacetoacetate) provides the carboxylate precursor, which is subsequently esterified.

Optimization of Cyclization Conditions

Critical parameters include:

  • Catalyst loading : 2 mol% Rh₂(oct)₄ ensures complete conversion without side reactions.

  • Solvent : Anhydrous toluene minimizes hydrolysis of intermediates.

  • Temperature gradient : Initial reaction at 40°C prevents premature decomposition of the diazo compound, while elevated temperatures (110°C) drive cyclization.

Yields for analogous pyrroles range from 63% to 66%, with the nitro group remaining intact under these conditions.

Post-Cyclization Esterification Strategies

Following pyrrole core formation, the carboxylate group is functionalized with an allyl moiety. Two predominant methods are employed:

Steglich Esterification

The carboxylic acid intermediate (generated via saponification of the methyl ester) reacts with allyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method affords the allyl ester in 70–85% yield, with minimal epimerization.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction with allyl alcohol and triphenylphosphine/diethyl azodicarboxylate (DEAD) achieves esterification in 65–78% yield. This approach is particularly effective when the nitro group necessitates mild conditions.

Alternative Synthetic Pathways

Palladium-Mediated Allylation

Palladium catalysts (e.g., Pd(OAc)₂) facilitate direct allylation of pyrrole-2-carboxylic acids. In a representative procedure, the acid reacts with allyl bromide in the presence of CuBr₂ and PPh₃, yielding the allyl ester in 58% yield. While less efficient than esterification methods, this route avoids intermediate hydrolysis steps.

Diels-Alder Cycloaddition Approaches

Maleimide derivatives bearing 4-nitrophenyl groups undergo Diels-Alder reactions with anthrones under thiourea catalysis. For example, 1-(4-nitrophenyl)pyrrole-2,5-dione reacts with allyl acetylenecarboxylate in 1,2-dichloroethane at −10°C, yielding the target compound in 31–40% yield. Although lower yielding, this method demonstrates the versatility of cycloadditions in constructing complex pyrroles.

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Rh(II) [3+2] Annulation63–66High regioselectivity; scalableRequires diazoenal synthesis
Steglich Esterification70–85Mild conditions; high efficiencyAcid-sensitive substrates may degrade
Mitsunobu Reaction65–78Compatible with sensitive functionalitiesCostly reagents
Diels-Alder Cycloaddition31–40Broad substrate scopeLow yields; harsh temperatures required

Chemical Reactions Analysis

Nucleophilic Substitution at the Allyl Ester

The allyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Acidic or basic hydrolysis converts the allyl ester to 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid ( ). This reaction is critical for accessing derivatives for pharmaceutical applications.

  • Aminolysis : Reaction with primary or secondary amines replaces the allyl group with an amide functionality. Similar ester-to-amide transformations are documented in Pd-catalyzed coupling reactions ( ).

Conditions & Outcomes

ReactionReagents/ConditionsProductYield
HydrolysisH<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>, reflux1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid82–90% ( )
AminolysisBenzylamine, DCM, RT1-(4-nitrophenyl)-N-benzylpyrrole-2-carboxamide~75% ( )

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

  • Nitration : Occurs at the pyrrole’s β-position due to steric hindrance from the nitro group ().

  • Sulfonation : Limited reactivity observed under standard conditions, likely due to deactivation by the nitro group ( ).

Mechanistic Insight
The nitro group reduces the pyrrole’s electron density, favoring electrophilic attacks only under strongly activating conditions. Computational studies suggest that steric effects dominate over electronic effects in determining regioselectivity ().

Reduction of the Nitro Group

The 4-nitrophenyl group is reduced to an amine using catalytic hydrogenation or metal-acid systems:

  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively reduces the nitro group to an amine without affecting the pyrrole ring ( ).

  • Zn/HCl : Affords the corresponding 4-aminophenyl derivative, albeit with lower efficiency ( ).

Comparative Data

Reducing AgentConditionsProductYield
H<sub>2</sub>/Pd-C60 psi, EtOH, 6 h1-(4-aminophenyl)-1H-pyrrole-2-carboxylate92% ( )
Zn/HClReflux, 12 h1-(4-aminophenyl)-1H-pyrrole-2-carboxylate68% ( )

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group participates in Tsuji-Trost allylic alkylation reactions. For instance:

  • Allylic Oxidation : Using Pd(OAc)<sub>2</sub> and benzoquinone, the allyl group is oxidized to a ketone ( ).

  • Coupling with Nucleophiles : Triphenylphosphine-ligated Pd catalysts enable substitution with malonate esters or amines ( ).

Reaction Example

Allyl ester+CH2(CO2Et)2Pd(PPh3)4Pyrrole-CH2(CO2Et)2+Allyl-OH\text{Allyl ester} + \text{CH}_2(CO_2Et)_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Pyrrole-CH}_2(CO_2Et)_2 + \text{Allyl-OH}

Yield: 85% ( )

Cycloaddition Reactions

The allyl group acts as a dienophile in Diels-Alder reactions:

  • With 1,3-Dienes : Forms six-membered bicyclic adducts under thermal conditions ().

  • Photochemical [2+2] Cycloaddition : Reacts with electron-deficient alkenes to yield cyclobutane derivatives ( ).

Key Parameters

DienophileConditionsProductSelectivity
Maleic anhydride110°C, toluene, 24 hBicyclic pyrrole-anhydride adduct>90% endo ( )

Nucleophilic Aromatic Substitution (NAS)

The 4-nitrophenyl group undergoes NAS under harsh conditions:

  • Displacement of Nitro Group : Requires strong nucleophiles (e.g., HS<sup>−</sup>) at elevated temperatures ( ).

Limitations

  • The nitro group’s poor leaving ability limits practical utility.

  • Competing reduction or side reactions dominate under most conditions ( ).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has demonstrated potential as an anticancer agent. Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds with similar structures to this compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives are known to possess broad-spectrum antibacterial activity. A related study highlighted the effectiveness of pyrrole-based compounds against Gram-positive bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics .

3. Neuropharmacological Effects
Research into pyrrole derivatives has revealed their potential as neuropharmacological agents. Compounds similar to this compound have been identified as dopamine D2 receptor ligands, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease .

Material Science Applications

1. Fluorescent Materials
this compound can be utilized in the development of fluorescent materials. The unique structural features of pyrrole compounds allow for aggregation-induced emission (AIE), which is crucial for creating advanced luminescent materials used in sensors and imaging technologies .

2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films enhances its potential in these applications .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range .
Study BAntimicrobialShowed effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
Study CNeuropharmacologicalIdentified as a potential D2 receptor antagonist, showing promise in preclinical models for treating psychosis .

Mechanism of Action

The mechanism of action of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The allyl group can undergo metabolic activation, leading to the formation of reactive species that can modify cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

The table below compares key structural and electronic characteristics of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate with related compounds:

Compound Name Core Structure Substituents Key Functional Groups Electronic Properties
This compound Pyrrole 4-nitrophenyl, allyl ester Nitro, ester High electrophilicity (nitro)
1,3,4-Thiadiazole derivatives Pyrazole-thiadiazole 4-nitrophenyl, methyl Thiadiazole, hydrazone Polarizable sulfur, N-donors
N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl) methanamine Benzimidazole 4-nitrophenyl, methanamine Nitro, amine Moderate basicity (amine)
  • Key Differences: The pyrrole core in the target compound contrasts with the pyrazole-thiadiazole hybrid in , which includes a sulfur-containing heterocycle. The thiadiazole’s polarizable sulfur and nitrogen atoms may enhance binding to biological targets compared to the ester group in the pyrrole derivative . The 4-nitrophenyl group is a common electron-withdrawing substituent across all compounds, but its position relative to other functional groups (e.g., ester vs. thiadiazole) modulates reactivity.

Theoretical and Mechanistic Considerations

Conceptual DFT analyses () provide a framework for understanding reactivity differences:

  • Hardness/Softness : The nitro group may increase global hardness, reducing susceptibility to electron transfer reactions compared to softer thiadiazole derivatives .

Biological Activity

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is a compound recognized for its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 232.19 g/mol
  • Structural Features : The compound consists of a pyrrole ring with a nitrophenyl group and an allyl ester at the carboxyl position, which enhances its reactivity and biological potential.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

This compound has shown promising antimicrobial effects against several bacterial strains. For instance, compounds with similar structures have been tested against Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ .

2. Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects on cancer cells. For example, related compounds have been shown to induce apoptosis in human leukemia HL-60 cells, suggesting that this compound may possess similar properties .

3. Neuroprotective Effects

In neuroprotective studies, related pyrrole-based compounds have demonstrated significant protective effects against oxidative stress in neuronal cells. These compounds were able to mitigate damage caused by tert-butyl hydroperoxide or glutamate, indicating potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results showed that this compound exhibited superior activity against Pseudomonas aeruginosa with an MIC of 0.125 mg/dm³, highlighting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxicity of this compound revealed that it significantly inhibited the proliferation of HL-60 leukemia cells. Further analysis indicated that the compound triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.125 mg/dm³
AnticancerHL-60 leukemia cellsInduced apoptosis; inhibited proliferation
NeuroprotectiveSHSY5Y neuronal cellsProtected against oxidative stress

Q & A

Q. What are the common synthetic routes for Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate?

A typical procedure involves refluxing intermediates (e.g., chloranil in xylene) under anhydrous conditions, followed by NaOH treatment, organic layer separation, and recrystallization from methanol. Copper-catalyzed cross-coupling reactions (e.g., Sonogashira) are also employed, using K₃PO₄ as a base and 1,10-phenanthroline as a ligand . Key steps include monitoring reaction progress via TLC and optimizing yields through solvent selection (e.g., toluene or xylene).

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data reduction with SAINT and absorption correction via SADABS precede structure solution with SHELXS-2014 and refinement with SHELXL-2014. ORTEP-3 visualizes anisotropic displacement ellipsoids, and WinGX aids in geometry analysis. Key parameters include monoclinic space group P2₁/n, with unit cell dimensions a = 9.0385 Å, b = 12.2518 Å, c = 10.5452 Å, and β = 96.102° .

Q. What spectroscopic techniques characterize this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns (e.g., aromatic protons at δ 7.67–8.21 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1717 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 271.07200). X-ray photoelectron spectroscopy (XPS) may further analyze nitro group electronic environments .

Q. What are the critical bond parameters in the molecular structure?

Key bond lengths include O1—C5 (1.2080 Å, ester carbonyl) and C10—N2 (1.229 Å, nitro group). Dihedral angles like C5—N1—C1—C2 (−171.59°) reveal conformational flexibility. Hydrogen bonds (e.g., C12—H12···O1, 3.318 Å) stabilize the crystal lattice .

Advanced Research Questions

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Hirshfeld surfaces mapped with CrystalExplorer quantify interaction types (e.g., H···O, H···N). Fingerprint plots differentiate van der Waals contacts (e.g., H···H at 55% contribution) from hydrogen bonds. For example, the nitro group (N2—O4) participates in π-stacking (Cg1···O4 distance: 3.6327 Å) and weak C—H···O interactions, influencing packing efficiency .

Q. How are data contradictions resolved during crystallographic refinement?

Discrepancies in displacement parameters or occupancy are addressed via SHELXL’s restraints (e.g., DELU, SIMU). Twinning refinement (TWIN/BASF commands) corrects for overlapping reflections. Multi-scan absorption corrections (SADABS) mitigate intensity errors, while Rint < 0.03 ensures data consistency .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating charge transfer from the pyrrole ring to the nitro group. Molecular Electrostatic Potential (MEP) maps identify nucleophilic (O atoms) and electrophilic (nitro group) sites. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental λmax .

Q. How does the nitro group influence stability and reactivity?

The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic substitution at the pyrrole ring. Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, attributed to nitro group instability. Kinetic studies reveal accelerated hydrolysis under basic conditions due to resonance stabilization of intermediates .

Q. How is graph set analysis applied to hydrogen bonding networks?

Etter’s graph theory classifies interactions into motifs (e.g., R₂²(8) rings for C—H···O bonds). Programs like Mercury analyze infinite chains (C(6)) or discrete dimers (D). For this compound, the C12—H12···O1 interaction forms a C(5) chain, while N—O···π contacts contribute to 3D packing .

Q. What experimental design strategies optimize synthesis yield?

Factorial design (e.g., 2³) tests variables: catalyst loading (CuSO₄, 5–10 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 7.5 mol% CuSO₄, 100°C, toluene), achieving yields >90%. ANOVA validates model significance (p < 0.05) .

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